molecular formula C7H15IN2S B1473280 2-(Butylsulfanyl)-4,5-dihydro-1H-imidazole hydroiodide CAS No. 118950-67-7

2-(Butylsulfanyl)-4,5-dihydro-1H-imidazole hydroiodide

Cat. No. B1473280
CAS RN: 118950-67-7
M. Wt: 286.18 g/mol
InChI Key: IQPVLKAMHVHSID-UHFFFAOYSA-N
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Description

2-(Butylsulfanyl)-4,5-dihydro-1H-imidazole hydroiodide, also known as BSDHI, is a compound that has recently gained attention for its potential applications in scientific research. BSDHI is a type of imidazole compound, which is a heterocyclic organic compound containing a five-member ring structure with two nitrogen atoms. It has been studied for its synthesis, mechanism of action, biochemical and physiological effects, and its potential applications in laboratory experiments. In Additionally, we will provide a list of potential future directions for further study.

Scientific Research Applications

Microwave-Assisted Synthesis

Compounds related to 2-(Butylsulfanyl)-4,5-dihydro-1H-imidazole hydroiodide have been synthesized using microwave-assisted methods, indicating their relevance in developing novel synthetic routes for functionalized derivatives. Such processes are essential for exploring the chemical space of imidazole derivatives for various applications, including material science and drug development (Kamila et al., 2011).

Cytotoxicity and Anticancer Research

Imidazole derivatives have been synthesized and tested for their cytotoxicity against human cancer cell lines. This research demonstrates the potential of such compounds in anticancer drug development, providing insights into the structure-activity relationships necessary for designing effective therapeutic agents (Balewski et al., 2020).

Antiaggregatory Effects

Research on imidazole derivatives has also focused on their antiaggregatory activity in human platelets, highlighting the potential of these compounds in treating conditions associated with abnormal platelet aggregation. This application is significant for cardiovascular disease management (Sa̧czewski et al., 2000).

Chemosensors for Ion Detection

Imidazole-based compounds have been developed as chemosensors for detecting ions like cyanide and mercury, showcasing the versatility of imidazole derivatives in environmental monitoring and safety applications. Such sensors can provide sensitive and reversible detection methods, crucial for tracking pollutants and hazardous substances (Emandi et al., 2018).

Quaternary Salts and Ionic Liquids

The synthesis of quaternary salts from 2H-imidazoles points to applications in material science, particularly in the development of new ionic liquids. These substances have unique properties that make them valuable in various industrial processes, including catalysis and electrochemistry (Katritzky et al., 1983).

Computational and Spectroscopic Studies

Computational and spectroscopic analyses of newly synthesized imidazole derivatives help understand their reactivity and interaction with biological targets. Such studies are foundational in drug discovery and design, enabling the prediction of compound behavior in biological systems (Hossain et al., 2018).

properties

IUPAC Name

2-butylsulfanyl-4,5-dihydro-1H-imidazole;hydroiodide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H14N2S.HI/c1-2-3-6-10-7-8-4-5-9-7;/h2-6H2,1H3,(H,8,9);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IQPVLKAMHVHSID-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCSC1=NCCN1.I
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H15IN2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

286.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(Butylsulfanyl)-4,5-dihydro-1H-imidazole hydroiodide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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